Molecular Weight and Lipophilicity Differentiation: CAS 145441-05-0 vs. 2,6-Dimethyl Analog (CAS 130403-08-6)
The target compound incorporates an additional para-methyl group (4-position) on the benzamide ring compared with the 2,6-dimethyl analog soretolide. This substitution increases molecular weight by 14.03 Da and raises the computed LogP by approximately 0.5–0.6 units, while topological polar surface area (TPSA) and hydrogen-bond donor/acceptor counts remain identical (TPSA = 55.13 Ų; HBD = 1; HBA = 3 for both) . The increased lipophilicity predicts altered membrane partitioning, protein binding, and assay compatibility.
| Evidence Dimension | Molecular weight, LogP, and TPSA |
|---|---|
| Target Compound Data | MW = 244.29 g·mol⁻¹; TPSA = 55.13 Ų; HBD = 1; HBA = 3; rotatable bonds = 2 |
| Comparator Or Baseline | 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide (CAS 130403-08-6): MW = 230.26 g·mol⁻¹; TPSA = 55.13 Ų; HBD = 1; HBA = 3; rotatable bonds = 2 |
| Quantified Difference | ΔMW = +14.03 Da; ΔLogP ≈ +0.5 to +0.6 (estimated from increment addition of one methyl group); TPSA unchanged |
| Conditions | Calculated physicochemical properties from standardized cheminformatics platforms (ChemSrc, ChemBlink) |
Why This Matters
The 14 Da mass difference and elevated LogP directly impact chromatographic retention, solubility, and in vitro ADME behavior, making CAS 145441-05-0 a distinct chemical entity for which analog substitution introduces uncontrolled variables in biological assays or analytical method development.
